molecular formula C7H5BrN2 B1267429 3-Bromoimidazo[1,2-a]pyridine CAS No. 4926-47-0

3-Bromoimidazo[1,2-a]pyridine

Cat. No.: B1267429
CAS No.: 4926-47-0
M. Wt: 197.03 g/mol
InChI Key: APYSHMNJHJRIDR-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system with a bromine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Biochemical Analysis

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative amidation reactions, such as tert-butyl hydroperoxide (TBHP) and iodine (I2) . These interactions facilitate the formation of N-(pyridin-2-yl)amides and other derivatives, highlighting the compound’s versatility in biochemical synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that derivatives of this compound exhibit antiproliferative activities against cancer cells . This suggests that the compound can alter cell signaling pathways and gene expression, leading to inhibited cell growth and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to participate in cyclization and bromination reactions, which are crucial for its biological activity . These reactions are promoted by the presence of TBHP, which facilitates the formation of imidazopyridine derivatives without the need for a base . This mechanism underscores the compound’s potential as a versatile building block in medicinal chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidizing agents like DMSO . Long-term studies have shown that the compound maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into active metabolites. The compound’s metabolism is influenced by oxidative reactions, which are crucial for its biological activity . These metabolic pathways ensure that the compound is efficiently processed within the body, enhancing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it reaches its target sites effectively . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the active form at the site of action.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyridine can be synthesized through a one-pot reaction involving the cyclization of 2-aminopyridine with α-haloketones in the presence of oxidizing agents such as tert-butyl hydroperoxide (TBHP). The reaction typically occurs in solvents like dimethyl sulfoxide (DMSO) at room temperature . Another method involves the use of ethyl acetate as a solvent, where the cyclization and bromination occur simultaneously without the need for a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation Reactions: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like TBHP and iodine are frequently used.

    Cyclization Reactions: Catalysts and specific solvents are employed to facilitate the cyclization process.

Major Products Formed:

    Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation Products: Compounds with additional functional groups such as hydroxyl or carbonyl groups.

    Cyclization Products: Complex fused heterocyclic systems.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.

    Imidazo[1,5-a]pyridine: Another fused heterocyclic system with distinct properties and applications.

    Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry and material science.

Uniqueness: 3-Bromoimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and materials .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYSHMNJHJRIDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316592
Record name 3-bromoimidazo[1,2-a]pyridine
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Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-47-0
Record name 3-Bromoimidazo(1,2-a)pyridine
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Record name 4926-47-0
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Record name 3-bromoimidazo[1,2-a]pyridine
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Record name 3-Bromoimidazo[1,2-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to obtain 3-Bromoimidazo[1,2-a]pyridine?

A1: Several synthetic approaches exist:

  • One-pot synthesis using DMSO: This method involves reacting a 2-aminopyridine derivative with an α-haloketone in dimethyl sulfoxide (DMSO) at room temperature. Interestingly, this reaction proceeds with concomitant DMSO oxidation. [, ]
  • Microwave-assisted synthesis: This approach utilizes bromodimethylsulfonium ion, generated in situ from HBr and DMSO, for electrophilic aromatic bromination, leading to diverse 3-bromoimidazo[1,2-a]pyridines in good yields. []
  • Visible light photocatalysis: This method employs readily available carbon tetrabromide (CBr4) as a bromine source and visible light photocatalysis to brominate 2-arylimidazo[1,2-a]pyridines at the 3-position. []
  • Electrochemical synthesis: This method allows direct synthesis of 3-bromoimidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones via an electrochemical reaction. []
  • Cyclization of 2-(benzylideneamino)pyridinium dihalomethylids: This method involves reacting 2-(benzylideneamino)pyridines with dihalocarbenes, followed by cyclization, to yield 2-aryl-3-haloimidazo[1,2-α]pyridines, including the 3-bromo derivative. []

Q2: Why is this compound considered a versatile building block in organic synthesis?

A2: The bromine atom at the 3-position of the imidazo[1,2-a]pyridine scaffold serves as a handle for further functionalization. This allows for the introduction of a variety of substituents via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. [] This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and ligands for catalysis.

Q3: Can you provide an example of this compound being used in the synthesis of a pharmaceutically relevant compound?

A3: Yes, this compound is a key intermediate in the synthesis of Minodronic acid, a bone resorption inhibitor. The synthesis involves a condensation reaction between this compound and diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired Minodronic acid intermediate, 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. []

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